
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate is a useful research compound. Its molecular formula is C25H19FO7 and its molecular weight is 450.418. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
In the realm of molecular chemistry, the structural peculiarities and interactions of related compounds have been a subject of interest. For instance, Delgado et al. (2006) delved into the hydrogen-bonded dimers of isomeric compounds, highlighting the significant C-C-C angle at the methine C atom linking two rings. They discovered that these dimers are linked into chains by aromatic pi-pi stacking interactions or antiparallel dipolar carbonyl-carbonyl interactions in different isomers. This study offers insights into the molecular interactions that could be relevant for the compound (Delgado et al., 2006).
Antimicrobial Activity
Compounds structurally related to the (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate have been synthesized and analyzed for their antimicrobial properties. For instance, PansareDattatraya and Devan (2015) synthesized a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acid derivatives, showcasing moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria. These findings suggest potential antimicrobial applications for structurally similar compounds (PansareDattatraya & Devan, 2015).
Anti-inflammatory and Analgesic Activities
Research into related compounds also extends to their potential anti-inflammatory and analgesic properties. Khalifa et al. (2008) synthesized and evaluated various derivatives, with some displaying significant anti-inflammatory activity, suggesting the potential of related compounds in medical applications (Khalifa & Abdelbaky, 2008).
Anticancer Activity
The anticancer properties of structurally related compounds have been a subject of investigation as well. Pansare et al. (2019) synthesized several new (Z)-2-((5-(3-fluorobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)carboxylic acid derivatives and evaluated them for in vitro anticancer and antimicrobial activities. Notably, specific derivatives exhibited high antibacterial and antifungal activity, as well as significant anticancer activity against human breast cancer cell lines, underlining the potential of related compounds in cancer therapy (Pansare et al., 2019).
Inhibitory Effects on Enzyme Activities
The influence of structurally similar compounds on enzyme activities has been explored, with compounds exhibiting inhibitory effects. For example, Yu et al. (2015) synthesized Schiff’s base derivatives and evaluated their inhibitory effects on tyrosinase activities, finding potent inhibitory effects. These findings indicate the potential of related compounds in influencing enzyme activities and their possible applications in medicinal chemistry (Yu et al., 2015).
Eigenschaften
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO7/c1-29-21-11-15(12-22(30-2)24(21)31-3)25(28)32-16-8-9-17-19(13-16)33-20(23(17)27)10-14-6-4-5-7-18(14)26/h4-13H,1-3H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQVRRUEHGMUDV-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

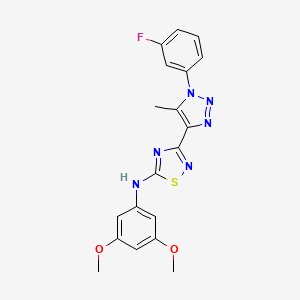
![1-(benzo[d]thiazol-2-yl)-5-isopropyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2461839.png)
![2-((isopropylthio)methyl)-1H-benzo[d]imidazole](/img/structure/B2461840.png)
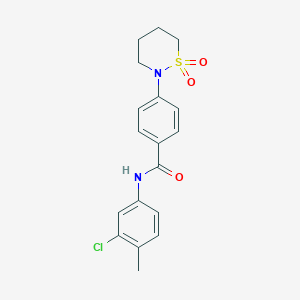
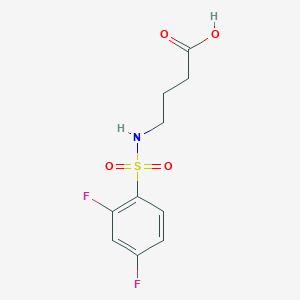
![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(2,2,2-trifluoroethyl)oxalamide](/img/structure/B2461845.png)
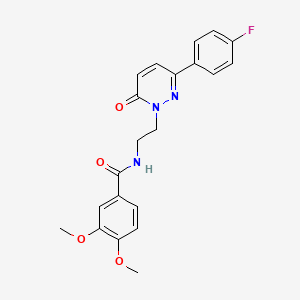
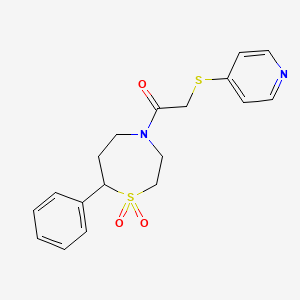
![2-(3-Pyridyl)imidazo[1,2-a]pyridine](/img/structure/B2461849.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2461850.png)
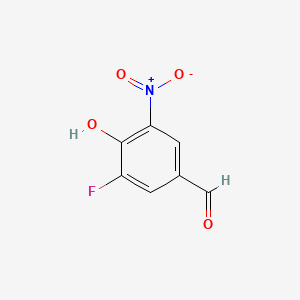
![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)

